molecular formula C14H14F3N3O B11510094 [4-(4-Trifluoromethyl-benzoyl)-piperazin-1-yl]-acetonitrile

[4-(4-Trifluoromethyl-benzoyl)-piperazin-1-yl]-acetonitrile

Cat. No.: B11510094
M. Wt: 297.28 g/mol
InChI Key: DCOCHGKUDMDVOB-UHFFFAOYSA-N
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Description

[4-(4-Trifluoromethyl-benzoyl)-piperazin-1-yl]-acetonitrile is a chemical compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a piperazine ring and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Trifluoromethyl-benzoyl)-piperazin-1-yl]-acetonitrile typically involves the following steps:

    Formation of 4-(4-Trifluoromethyl-benzoyl)-piperazine: This can be achieved by reacting 4-(Trifluoromethyl)benzoyl chloride with piperazine under controlled conditions.

    Introduction of Acetonitrile Group: The resulting intermediate is then reacted with acetonitrile in the presence of a suitable base to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Trifluoromethyl-benzoyl)-piperazin-1-yl]-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Trifluoromethyl-benzoyl)-piperazin-1-yl]-acetonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals and materials. Its stability and reactivity make it suitable for the synthesis of pesticides, herbicides, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(4-Trifluoromethyl-benzoyl)-piperazin-1-yl]-acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate specific pathways by inhibiting or activating key enzymes, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoyl chloride: A precursor in the synthesis of [4-(4-Trifluoromethyl-benzoyl)-piperazin-1-yl]-acetonitrile.

    4-(Trifluoromethyl)benzyl bromide: Another compound with a trifluoromethyl group, used in different synthetic applications.

    4-(Trifluoromethyl)benzonitrile: A structurally related compound with similar reactivity.

Uniqueness

This compound is unique due to the combination of its trifluoromethyl group, benzoyl moiety, piperazine ring, and acetonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14F3N3O

Molecular Weight

297.28 g/mol

IUPAC Name

2-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]acetonitrile

InChI

InChI=1S/C14H14F3N3O/c15-14(16,17)12-3-1-11(2-4-12)13(21)20-9-7-19(6-5-18)8-10-20/h1-4H,6-10H2

InChI Key

DCOCHGKUDMDVOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC#N)C(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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